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Abstract: This technical guide provides a comprehensive overview of the physical and chemical
properties of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid, a heterocyclic compound of significant
interest in medicinal chemistry. The guide delves into its synthesis, spectral characteristics, and
predicted physicochemical parameters. While experimental data for this specific molecule is
limited in publicly accessible literature, this document compiles available information and draws
logical inferences from closely related analogs to provide a valuable resource for researchers.
The guide also explores the broader context of pyrazole derivatives in drug discovery,
highlighting the potential applications and reactivity of this class of compounds.

Introduction: The Prominence of the Pyrazole
Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,
Is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic
properties have made it a "privileged scaffold,” a molecular framework that is frequently found

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1581686?utm_src=pdf-interest
https://www.benchchem.com/product/b1581686?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26231080/
https://www.academicstrive.com/PSARJ/PSARJ180058.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

in biologically active compounds.[2] Pyrazole derivatives exhibit a remarkable breadth of
pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and
antiviral properties.[2][3] This versatility has led to the development of numerous blockbuster
drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil,
underscoring the therapeutic potential embedded within the pyrazole core.[2]

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid belongs to this important class of compounds. The
presence of two phenyl groups at positions 3 and 5 of the pyrazole ring, combined with an
acetic acid moiety at the 1-position, suggests a molecule with potential for diverse biological
interactions and applications in drug design and development. This guide aims to provide a
detailed understanding of its fundamental chemical and physical characteristics.

Physicochemical Properties

Precise experimental data for (3,5-Diphenyl-pyrazol-1-yl)-acetic acid is not widely available
in the current literature. However, based on its structure and data from chemical suppliers and
analogous compounds, we can compile a profile of its key physicochemical properties.
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Property Value Source/Comment

Molecular Formula C17H14N202 --INVALID-LINK--

Calculated from the molecular

Molecular Weight 278.31 g/mol
formula
CAS Number 93323-67-2 --INVALID-LINK--
Appearance White to off-white solid Predicted[4]
Experimental data not found.
For comparison, the related
compound 3,5-
diphenylpyrazole has a meltin
Melting Point Not available p iRy J
point of 199-203 °C. The
melting point of (3,5-Dimethyl-
pyrazol-1-yl)-acetic acid is 186-
188 °C.[5]
Boiling Point 496.2 £ 33.0 °C Predicted[4]
Density 1.20 £ 0.1 g/cm3 Predicted[4]
pKa 3.59+£0.10 Predicted[4]
Soluble in organic solvents
such as ethanol, methanol, General solubility for pyrazole

Solubilit
Y and acetone. Limited solubility derivatives.[6]

in water.

Synthesis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

While a specific, detailed protocol for the synthesis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid
is not readily available, a plausible and widely used synthetic route for N-alkylated pyrazoles
involves a two-step process. This process begins with the synthesis of the core pyrazole ring,
followed by the alkylation of the nitrogen atom.

Synthesis of the 3,5-Diphenylpyrazole Intermediate
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The most common method for synthesizing 1,3,5-trisubstituted pyrazoles is the reaction of a
1,3-dicarbonyl compound with a hydrazine derivative.[7][8] In this case, 1,3-diphenyl-1,3-
propanedione (dibenzoylmethane) would be reacted with hydrazine hydrate.

[1,3-Diphenyl-1,3-propanedione]

+
T \ Reflux in Acetic Acid >[ ]

Cyclization Intermediate
[Hyd razine Hyd rate]/'

Click to download full resolution via product page

Caption: General synthesis of the 3,5-diphenylpyrazole core.

Protocol for the Synthesis of 3,5-Diphenylpyrazole:

To a solution of 1,3-diphenyl-1,3-propanedione (1.0 eq) in glacial acetic acid, add hydrazine
hydrate (1.1 eq).

o Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

» After completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

« Filter the precipitated solid, wash with water, and dry.

» Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 3,5-
diphenylpyrazole.

N-Alkylation to (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

The second step involves the N-alkylation of the synthesized 3,5-diphenylpyrazole with an
appropriate haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis of
the ester.
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3,5-Diphenylpyrazole

Ethyl Chloroacetate = | Ethyl (3,5-Diphenyl-pyrazol-l-yl)-acetate)
( ) +

( Base (e.g., K2CO3) ) ( Hydrolysis (e.g., NaOH, H20/EtOH) )”( )
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Caption: N-Alkylation and hydrolysis to yield the final product.

Protocol for the Synthesis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid:

In a round-bottom flask, dissolve 3,5-diphenylpyrazole (1.0 eq) in acetone.

Add a base such as anhydrous potassium carbonate (K2CO3) (2.0 eq) to the solution.
Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.

Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

After the reaction is complete, filter off the inorganic salts and evaporate the solvent under
reduced pressure.

To the resulting crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of
ethanol and water.

Stir the mixture at room temperature or gently heat until the hydrolysis is complete
(monitored by TLC).

Cool the reaction mixture and acidify with dilute hydrochloric acid until the product
precipitates.

Filter the solid, wash with cold water, and dry.
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e Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (3,5-
Diphenyl-pyrazol-1-yl)-acetic acid.

Spectral Characterization

While the specific spectra for (3,5-Diphenyl-pyrazol-1-yl)-acetic acid are not readily available,
we can predict the expected spectral features based on its structure and data from analogous
compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons
of the two phenyl rings, a singlet for the pyrazole ring proton, and a singlet for the methylene
protons of the acetic acid group. The carboxylic acid proton will likely appear as a broad singlet
at a downfield chemical shift.

Expected *H NMR Chemical Shifts (in CDCIs or DMSO-ds):
e ~10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).
e ~7.2-8.0 ppm (m, 10H): Aromatic protons of the two phenyl groups.
e ~6.5-7.0 ppm (s, 1H): Proton at the C4 position of the pyrazole ring.

e ~5.0-5.5 ppm (s, 2H): Methylene protons of the acetic acid moiety (-CH2-).

3C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbon atoms of the pyrazole ring, the
phenyl groups, and the acetic acid moiety.

Expected 3C NMR Chemical Shifts (in CDCls or DMSO-de):
e ~170-175 ppm: Carbonyl carbon of the carboxylic acid.
e ~125-155 ppm: Aromatic and pyrazole carbons.

e ~50-55 ppm: Methylene carbon of the acetic acid moiety.
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Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carboxylic acid group
and the aromatic rings.

Expected IR Absorption Bands (cm~1):

e ~2500-3300 (broad): O-H stretching of the carboxylic acid.
e ~1700-1725: C=0 stretching of the carboxylic acid.

e ~1600, 1450-1500: C=C stretching of the aromatic rings.

e ~3000-3100: Aromatic C-H stretching.

e ~2850-2960: Aliphatic C-H stretching.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]* corresponding to the molecular weight of
278.31 would be expected. Fragmentation patterns would likely involve the loss of the
carboxylic acid group (-COOH) and fragmentation of the pyrazole ring and phenyl substituents.

Chemical Reactivity and Stability

The chemical reactivity of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid is dictated by the functional
groups present: the pyrazole ring, the phenyl substituents, and the carboxylic acid moiety.

e Pyrazole Ring: The pyrazole ring is aromatic and generally stable. It can undergo
electrophilic substitution, typically at the C4 position.[9]

o Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as
esterification, amidation, and reduction to the corresponding alcohol.

« Stability: The compound is expected to be a stable solid under normal laboratory conditions.
The predicted storage temperature is 2-8°C.[4]
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Caption: Potential reaction pathways for (3,5-Diphenyl-pyrazol-1-yl)-acetic acid.

Potential Applications in Drug Discovery

While specific biological activity data for (3,5-Diphenyl-pyrazol-1-yl)-acetic acid is scarce, the
broader class of diphenyl pyrazole derivatives has shown significant promise in various
therapeutic areas.[2][3] The structural motifs present in this molecule suggest several potential
avenues for drug discovery research:

» Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of cyclooxygenase
(COX) enzymes, which are key targets in inflammation.[2]

» Anticancer Agents: The pyrazole scaffold has been incorporated into numerous compounds
with demonstrated anti-proliferative activity against various cancer cell lines.[1]

» Antimicrobial Agents: Pyrazole derivatives have been reported to possess antibacterial and
antifungal properties.[3]

The acetic acid moiety provides a handle for further chemical modification, allowing for the
synthesis of a library of derivatives to explore structure-activity relationships (SAR) and
optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid is a molecule with significant potential in the field of
medicinal chemistry, stemming from its core pyrazole structure and versatile functional groups.
While a complete experimental characterization is not yet available in the public domain, this
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guide has synthesized the existing predicted data and information from analogous compounds
to provide a comprehensive technical overview. The outlined synthetic strategies and predicted
spectral data offer a solid foundation for researchers looking to work with this compound.
Further experimental investigation into its physical, chemical, and biological properties is
warranted to fully unlock its potential in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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